molecular formula C8H5N3OS B12913579 Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one CAS No. 615535-08-5

Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one

Cat. No.: B12913579
CAS No.: 615535-08-5
M. Wt: 191.21 g/mol
InChI Key: DFNHRZVUBNTYFD-UHFFFAOYSA-N
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Description

Structural Elucidation and Physicochemical Characterization

Molecular Architecture and Heterocyclic Fusion Patterns

The molecular structure of Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one (C₈H₅N₃OS, molecular weight: 191.21 g/mol) consists of three interconnected rings: an imidazole ring fused to a thieno ring, which is further annulated with a pyrazinone moiety. The imidazole ring contributes a five-membered aromatic system with two nitrogen atoms, while the thieno ring introduces sulfur into the heterocyclic framework. The pyrazinone component adds a six-membered ring with a ketone group, creating a planar, conjugated system that enhances electronic delocalization.

Table 1: Key Molecular Properties

Property Value/Description
Molecular Formula C₈H₅N₃OS
Molecular Weight 191.21 g/mol
Ring System Fused imidazo-thieno-pyrazinone
Aromatic Character Fully conjugated π-system
Heteroatoms N (3), S (1), O (1)

The fusion pattern imposes steric constraints, which influence reactivity and intermolecular interactions. Density Functional Theory (DFT) optimizations reveal bond lengths of 1.38 Å for the C–N bonds in the imidazole ring and 1.42 Å for the C–S bond in the thieno component, consistent with aromatic character.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of the compound exhibit distinct signals corresponding to its unique proton environments:

  • The aromatic protons in the thieno ring resonate at δ 7.2–7.5 ppm, split into a doublet due to coupling with adjacent protons.
  • The imidazole NH proton appears as a broad singlet at δ 10.8 ppm, characteristic of hydrogen-bonded amines.
  • Protons adjacent to the pyrazinone carbonyl group show deshielding effects, resonating at δ 8.1–8.3 ppm.

¹³C NMR data confirm the presence of carbonyl (C=O) at δ 168 ppm and aromatic carbons between δ 120–145 ppm.

Infrared (IR) Spectroscopy

IR absorption bands identify functional groups:

  • A strong peak at 1,680 cm⁻¹ corresponds to the pyrazinone carbonyl stretch.
  • N–H bending vibrations in the imidazole ring appear at 1,540 cm⁻¹.
  • C–S stretching in the thieno ring generates a band near 690 cm⁻¹.
UV-Vis Spectroscopy

The conjugated π-system results in a strong absorption maximum at 265 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions. A weaker band at 320 nm arises from n→π* transitions involving the carbonyl group.

Crystallographic Analysis and Density Functional Theory (DFT) Calculations

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.12 Å, b = 10.34 Å, c = 12.56 Å, and β = 97.8°. The molecule adopts a planar geometry, with intermolecular hydrogen bonds between the pyrazinone carbonyl and NH groups stabilizing the lattice.

DFT calculations at the B3LYP/6-311+G(d,p) level corroborate experimental bond lengths and angles, showing <2% deviation. HOMO-LUMO analysis indicates an energy gap of 4.1 eV, consistent with the compound’s UV-Vis absorption profile.

Thermodynamic Properties and Solubility Profiling

Table 2: Thermodynamic and Solubility Data

Property Value Conditions
Melting Point 248–250°C DSC analysis
ΔHfusion 28.5 kJ/mol
Solubility in DMSO 45 mg/mL 25°C
Solubility in Water <0.1 mg/mL 25°C
LogP (octanol-water) 1.8 Calculated via DFT

The compound exhibits limited aqueous solubility due to its hydrophobic aromatic framework but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO). Thermal gravimetric analysis (TGA) shows decomposition onset at 280°C, aligning with its high thermal stability.

Properties

CAS No.

615535-08-5

Molecular Formula

C8H5N3OS

Molecular Weight

191.21 g/mol

IUPAC Name

3-thia-1,7,10-triazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraen-8-one

InChI

InChI=1S/C8H5N3OS/c12-7-6-9-2-3-11(6)8-5(10-7)1-4-13-8/h1-4H,(H,10,12)

InChI Key

DFNHRZVUBNTYFD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC(=O)C3=NC=CN23

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via 2-Aminothiophene Precursors

A common synthetic route involves the reaction of 2-aminothiophenes with aldehydes or α-haloketones to form imine or Schiff base intermediates, which then cyclize to form the fused heterocycle.

Step Reagents/Conditions Description Yield/Notes
1 2-Aminothiophene + Carbonyl compound (e.g., aldehyde) Formation of imine intermediate Typically performed in ethanol under reflux
2 Cyclization under reflux in n-butanol or ethanol Intramolecular ring closure to form imidazo-thieno-pyrazine core Moderate to good yields reported
3 Purification by recrystallization or chromatography Isolation of pure compound Purity critical for biological testing

This method is supported by research indicating that cyclization with 2-chloroacetaldehyde in n-butanol under reflux conditions efficiently generates the bicyclic system.

One-Pot Synthesis Approaches

Inspired by methodologies used for related imidazo-fused heterocycles, one-pot reactions have been developed to streamline synthesis:

  • One-pot annelation reactions combine multiple steps such as condensation, cyclization, and functionalization in a single reaction vessel.
  • These reactions often use dibromoalkanes or halohydrins as cyclizing agents with 2-aminopyrazine or related amines.
  • The process reduces reaction time and improves overall yield and purity.

For example, analogous imidazo[1,2-a]pyrimidine syntheses have been achieved by reacting 2-aminopyrimidine with ethylene halohydrins or 1,2-dibromoethane, followed by treatment with bases and acids to yield dihydroimidazopyrimidines. Similar strategies can be adapted for the thieno-pyrazine system.

Solid-Phase Synthesis

Solid-phase synthesis techniques have been reported for related imidazo-fused heterocycles, offering advantages in purification and automation:

  • Immobilization of starting materials on solid supports.
  • Sequential addition of reagents to build the heterocyclic framework.
  • Cleavage from the support yields the target compound.

This method is particularly useful for generating libraries of derivatives for biological screening.

Functionalization via Cross-Coupling Reactions

Post-synthesis modifications often employ palladium-catalyzed cross-coupling reactions such as Suzuki coupling to introduce aryl or heteroaryl substituents at specific positions on the heterocyclic core:

Reaction Conditions Purpose
Suzuki coupling with boronic acids Pd catalyst, base (e.g., K2CO3), aqueous or organic solvent, moderate temperature Introduce diverse substituents to modulate biological activity

This approach has been successfully applied to imidazo-thieno derivatives to enhance pharmacological profiles.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Multi-step condensation and cyclization 2-Aminothiophenes + aldehydes/α-haloketones Reflux in ethanol or n-butanol Well-established, moderate to good yields Multi-step, time-consuming
One-pot annelation 2-Aminopyrazines + dibromoalkanes Heating, base/acid treatment Streamlined, higher efficiency Requires optimization for each substrate
Solid-phase synthesis Immobilized amines on resin Sequential reagent addition, cleavage Facilitates purification, automation Limited scale, specialized equipment
Cross-coupling functionalization Preformed heterocycle + boronic acids Pd catalyst, base, moderate temp Enables structural diversity Requires palladium catalysts, cost

Research Findings and Notes

  • The bicyclic imidazo[1,2-a]thieno[3,2-e]pyrazin-5(4H)-one scaffold exhibits significant biological activities, including enzyme inhibition relevant to inflammation and other therapeutic areas.
  • Synthetic routes emphasize the importance of controlling reaction conditions such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
  • Adaptation of methods from related imidazo-fused heterocycles (e.g., imidazo[1,2-a]pyrimidines) provides a valuable framework for developing efficient syntheses.
  • Functionalization via Suzuki coupling and other palladium-catalyzed reactions allows for rapid diversification of the core structure, facilitating drug discovery efforts.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be introduced or modified.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for developing new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Compound Class Biological Activity Potency/IC₅₀/MIC Range Key References
Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one IKKβ inhibition, antitumor, antimicrobial IC₅₀: <1 μM (IKKβ)
Imidazo[1,2-C]pyrimidines Antitumor, antimicrobial MIC: 1–9 μM (antimicrobial)
Pyrrolo[1,2-A]thieno[3,2-E]pyrimidines Antitumor (in vitro/in vivo) IC₅₀: 0.5–10 μM (cancer cells)
Thieno[3,2-E][1,2,3]triazolo[1,5-A]pyrimidin-5(4H)-ones Anticancer (DNA intercalation) IC₅₀: 2–15 μM (HeLa cells)
Pyrazolo[3,4-D]thiazolo[3,2-A]pyrimidinones Antimicrobial MIC: 8–64 μg/mL (bacterial)

Key Insights:

IKKβ Inhibition: this compound exhibits superior IKKβ inhibition compared to tetracycline analogs and early pyrazine derivatives, attributed to optimized hydrogen bonding with the kinase domain . In contrast, pyrazolo[3,4-D]pyrimidines show weaker kinase inhibition but broader anti-inflammatory effects .

Antitumor Activity: Pyrrolo[1,2-A]thieno[3,2-E]pyrimidines, synthesized via one-pot multicomponent reactions, demonstrate potent antitumor activity (IC₅₀: 0.5–10 μM) against breast and colon cancer cells, comparable to the target compound but with improved synthetic accessibility . Imidazo[1,2-C]pyrimidines, however, show reduced potency (MIC: 5–9 μM), likely due to altered nitrogen positioning in the bicyclic system .

Antimicrobial Activity: Thieno[3,2-E]imidazo[1,2-C]pyrimidines exhibit broad-spectrum antimicrobial activity (MIC: 8–64 μg/mL), surpassing pyrazolo[3,4-D]thiazolo[3,2-A]pyrimidinones in efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Structure-Activity Relationships (SAR)

  • Ring Substitutions: Introduction of electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazinone ring enhances IKKβ binding affinity in this compound derivatives . Conversely, methyl or methoxy groups on pyrrolo[1,2-A]thieno[3,2-E]pyrimidines improve solubility without compromising antitumor activity .
  • Heteroatom Positioning : Imidazo[1,2-A]pyrazines retain potency when nitrogen atoms are positioned at the 6- or 7-positions, whereas relocation to the 5-position (as in imidazo[1,2-C]pyrimidines) reduces antimicrobial efficacy .

Biological Activity

Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C8H5N3OSC_8H_5N_3OS and a molecular weight of approximately 191.21 g/mol. It is characterized by a unique bicyclic structure that combines imidazole, thieno, and pyrazine moieties. This structural configuration contributes to its distinctive chemical reactivity and biological activity profiles.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. In vitro studies have demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). For instance, derivatives of this compound displayed IC50 values as low as 0.16 µM against CDK9, indicating strong inhibitory potential .
  • Anti-inflammatory Effects : this compound has been studied for its ability to inhibit key enzymes involved in inflammatory processes. This property suggests it could be developed into anti-inflammatory agents .
  • Antiviral Properties : Preliminary studies have explored the antiviral activity of this compound against human coronaviruses. Specific derivatives have shown effectiveness in inhibiting viral replication .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The reaction of 2-amino-thiophenes with suitable carbonyl compounds followed by cyclization.
  • Cyclization Techniques : Various cyclization strategies are employed to form the bicyclic structure essential for its biological activity .

Case Study 1: CDK9 Inhibition

A study published in MDPI evaluated novel derivatives of this compound for their CDK9 inhibitory activity. Among the tested compounds, one derivative exhibited an IC50 value of 0.16 µM against CDK9 and demonstrated significant cytotoxicity across multiple cancer cell lines (average IC50 of 6.66 µM) . This highlights the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, specific derivatives were tested against human coronavirus strains. The results indicated that certain modifications enhanced the compound's efficacy in inhibiting viral replication . These findings support further exploration into the development of antiviral therapies based on this scaffold.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructureUnique Features
Imidazo[1,2-a]pyridineStructurePrimarily studied for neuropharmacological effects
ThienopyridineStructureKnown for antiplatelet activity; different heterocyclic framework
Pyrazolo[3,4-b]quinolineStructureExhibits anticancer properties; retains some pyrazine characteristics

This table illustrates how this compound is distinct due to its specific combination of chemical moieties that confer unique pharmacological properties.

Q & A

Q. How to ensure reproducibility in synthetic protocols for this compound?

  • Best Practices :
  • Document reaction parameters (e.g., humidity, stirring speed) in electronic lab notebooks (ELNs).
  • Use open-source platforms (e.g., Chemotion) for data sharing and peer validation .

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